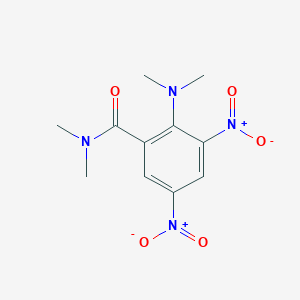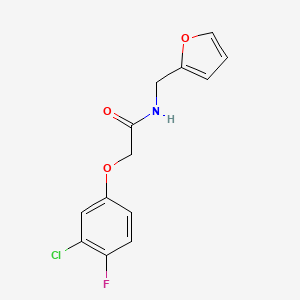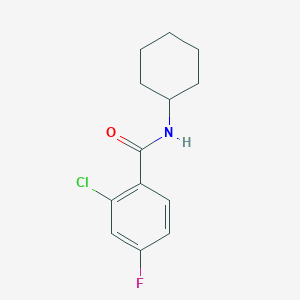
5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide, also known as GW441756, is a selective and potent antagonist of the human and rat peroxisome proliferator-activated receptor (PPAR) δ. It has gained significant interest in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and metabolic disorders.
Mécanisme D'action
5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide acts as a selective and potent antagonist of PPARδ, which is a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. By blocking the activation of PPARδ, 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide inhibits the expression of genes involved in lipid metabolism, glucose uptake, and inflammation, leading to its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been shown to have a variety of biochemical and physiological effects in different disease models. In cancer research, it has been reported to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic genes. It has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).
In diabetes research, 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been reported to improve insulin sensitivity by increasing the expression of glucose transporter 4 (GLUT4) and reducing the expression of gluconeogenic genes. It has also been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines.
In metabolic disorder research, 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been reported to increase energy expenditure by activating brown adipose tissue (BAT) and thermogenesis. It has also been shown to reduce liver fat accumulation by inhibiting the expression of lipogenic genes and increasing the expression of genes involved in fatty acid oxidation.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has several advantages for lab experiments. It is a selective and potent antagonist of PPARδ, which allows for specific targeting of this nuclear receptor. It has also been extensively studied in various disease models, providing a wealth of data and knowledge for further research.
However, there are also some limitations to the use of 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide in lab experiments. It has a relatively short half-life, which requires frequent dosing and may lead to inconsistent results. It is also relatively expensive, which may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for the research and development of 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide. In cancer research, further studies are needed to determine its efficacy and safety in combination with chemotherapy and radiation therapy. In diabetes research, more studies are needed to investigate its long-term effects on glucose homeostasis and insulin sensitivity. In metabolic disorder research, future studies could focus on its potential use as a treatment for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Conclusion:
In conclusion, 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide is a selective and potent antagonist of PPARδ with potential therapeutic applications in various diseases, including cancer, diabetes, and metabolic disorders. Its mechanism of action involves the inhibition of gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. While it has several advantages for lab experiments, there are also some limitations to its use. Further research is needed to fully understand its therapeutic potential and develop it as a treatment option for various diseases.
Méthodes De Synthèse
The synthesis of 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-methyl-2-nitroaniline in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to obtain the final product. The yield of this synthesis method is reported to be around 60%.
Applications De Recherche Scientifique
5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. It has also been reported to sensitize cancer cells to chemotherapy and radiation therapy.
In diabetes research, 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. It has also been reported to reduce inflammation and oxidative stress in diabetic animals.
In metabolic disorder research, 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been shown to increase energy expenditure and reduce body weight in animal models of obesity. It has also been reported to improve lipid metabolism and reduce liver fat accumulation in obese animals.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-3-5-12(13(7-9)18(20)21)17-15(19)11-8-10(16)4-6-14(11)22-2/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCNPYGVDUQMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6103853 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5108537.png)

![1'-methyl-4'H-spiro[cyclopentane-1,3'-isoquinoline] hydrochloride](/img/structure/B5108542.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5108565.png)


![1,1'-[1,6-hexanediylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B5108594.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5108599.png)

![(1R*,5S*)-6-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5108605.png)
![N~2~-{[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetyl}-L-alaninamide](/img/structure/B5108619.png)
![6-methyl-5-(5-pyrazolo[1,5-a]pyridin-3-yl-1,2,4-oxadiazol-3-yl)-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5108623.png)
![1-[3-(4-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5108624.png)
![3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5108630.png)